

# An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone

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## Compound of Interest

Compound Name: 3,4-Dimethyl-2-pentanone

Cat. No.: B3384585

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This technical guide provides a comprehensive overview of **3,4-Dimethyl-2-pentanone**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and relevant methodologies.

## Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure C7H14O, commonly referred to as **3,4-Dimethyl-2-pentanone**, is systematically named 3,4-dimethylpentan-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[\[1\]](#)[\[2\]](#) This name precisely describes its molecular structure: a five-carbon pentanone backbone with methyl groups attached to the third and fourth carbon atoms and a ketone functional group at the second position.

The compound is also known by several synonyms, which are listed below:

- **3,4-Dimethyl-2-pentanone**[\[1\]](#)[\[2\]](#)
- 3,4-dimethylpentan-2-one[\[1\]](#)[\[2\]](#)
- CAS-565-78-6[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical Properties

A summary of the key quantitative physicochemical properties of **3,4-Dimethyl-2-pentanone** is presented in the table below. These properties are crucial for its handling, application in

experimental settings, and for the prediction of its behavior in various chemical and biological systems.

Property	Value	Unit	Source(s)
Molecular Formula	C7H14O	-	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	114.19	g/mol	<a href="#">[1]</a>
	114.1855	g/mol	<a href="#">[3]</a>
Boiling Point	135	°C	<a href="#">[4]</a>
	408 ± 5	K	<a href="#">[3]</a>
Density	0.819	g/mL	<a href="#">[4]</a>
Refractive Index	1.4097	-	<a href="#">[4]</a>
InChIKey	QXHRQZNDMYRDPA -UHFFFAOYSA-N	-	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
SMILES	CC(C)C(C)C(=O)C	-	

## Experimental Protocols

Detailed experimental protocols for the specific synthesis of **3,4-Dimethyl-2-pentanone** are not readily available in the public domain. However, general synthetic routes for ketones are well-established in organic chemistry.

General Ketone Synthesis via Grignard Reagents:

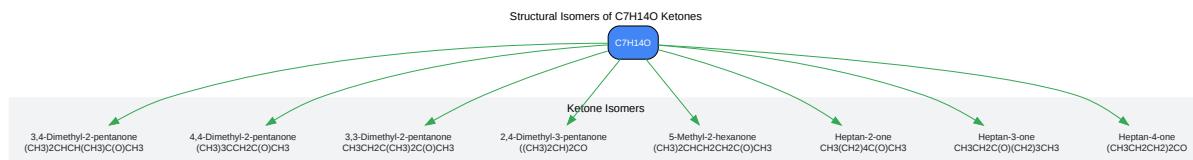
A common method for the synthesis of ketones involves the reaction of a Grignard reagent with a nitrile. For the synthesis of **3,4-Dimethyl-2-pentanone**, this could theoretically involve the reaction of a Grignard reagent derived from 2-bromopropane (isopropylmagnesium bromide) with 2-methylpropanenitrile. This would be followed by hydrolysis to yield the target ketone. It is important to note that regioselective control can be a challenge in such reactions.

Analytical Methods:

The analysis of **3,4-Dimethyl-2-pentanone**, like other volatile organic compounds, can be performed using various analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is a highly sensitive and selective method for its identification and quantification.<sup>[4]</sup> For analysis in aqueous samples, methods like purge and trap or headspace sampling can be employed to isolate the volatile ketone before its introduction into the GC/MS system.<sup>[4]</sup>

## Logical Relationships: Isomers of C7H14O Ketones

**3,4-Dimethyl-2-pentanone** is one of several structural isomers of ketones with the molecular formula C7H14O. Understanding the relationship between these isomers is crucial for analytical differentiation and for studying structure-activity relationships. The following diagram illustrates the structural formulas of **3,4-Dimethyl-2-pentanone** and some of its isomers.



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A diagram illustrating some structural isomers of C7H14O ketones.

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## References

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